

Application Notes and Protocols: Cloning the Mildiomycin Biosynthetic Gene Cluster

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Compound of Interest

Compound Name: **Mildiomycin**

Cat. No.: **B1240907**

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These application notes provide detailed protocols and background information for the successful cloning and heterologous expression of the **Mildiomycin** biosynthetic gene cluster (BGC). **Mildiomycin** is a peptidyl-nucleoside antibiotic with potent antifungal activity, originally isolated from *Streptoverticillium remofaciens*. The cloning of its BGC is a critical step for yield improvement, biosynthetic pathway engineering, and the generation of novel analogs.

Overview of Mildiomycin BGC Cloning Strategies

The **Mildiomycin** (MIL) BGC from *Streptoverticillium remofaciens* ZJU5119 has been successfully cloned and expressed in *Streptomyces lividans* 1326.^[1] The cluster is approximately 20 kb and contains 16-17 essential genes for biosynthesis.^{[2][3]} The primary method used for its initial cloning was the construction and screening of a cosmid library.^{[2][4]} However, several modern techniques for large BGC cloning are applicable and offer more targeted and efficient workflows.

This document outlines three primary approaches:

- Cosmid Library Construction and Screening: The traditional and originally successful method.
- Transformation-Associated Recombination (TAR) Cloning: A powerful *in vivo* method for capturing large DNA fragments in yeast.

- CRISPR-Cas9 Assisted Targeting of Chromosome (CATCH): An efficient in vitro method for the direct cloning of large genomic regions.

Quantitative Data Summary

While specific quantitative data for the initial **Mildiomycin** BGC cloning is not extensively detailed in the primary literature, the following table provides representative data for the cloning of large BGCs using the described techniques. This data is intended to provide a benchmark for expected efficiencies.

| Technique | Vector System | Insert Size (kb) | Cloning Efficiency | Reference |
|--------------------------|--|-----------------------|--|-----------|
| Cosmid Library Screening | pJTU2554 (Cosmid) | ~20 (Mildiomycin BGC) | Not specified, required screening of ~2000 clones | |
| TAR Cloning | pCAP01/pCAP03 (Yeast-E. coli-Streptomyces shuttle) | 30 - 67 | 0.1% - 2% (can be improved with counter-selection) | |
| CATCH | BAC vectors | 32 - 78 | ~12% | |
| CAT-FISHING a) | BAC vectors | 87 - 145 | <1% - 4% | |

Experimental Protocols

Protocol 1: Cosmid Library Construction and Screening (Original Method)

This protocol is based on the method used for the initial cloning of the **Mildiomycin** BGC.

I. Preparation of High-Molecular-Weight Genomic DNA from *S. remofaciens*

- Inoculate a 50 mL liquid culture of *S. remofaciens* and grow to the late-logarithmic phase.

- Harvest mycelia by centrifugation at 5,000 x g for 10 minutes.
- Wash the mycelia twice with sterile 10.3% sucrose solution.
- Resuspend the mycelial pellet in 10 mL of TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) containing 2 mg/mL lysozyme.
- Incubate at 37°C for 1 hour with gentle shaking to generate protoplasts.
- Add 1 mL of 10% SDS and 50 µL of Proteinase K (20 mg/mL) and incubate at 55°C for 2 hours to lyse the cells.
- Perform phenol-chloroform extractions until the aqueous phase is clear, followed by a final extraction with chloroform.
- Precipitate the genomic DNA by adding 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes of ice-cold ethanol.
- Spool the high-molecular-weight DNA onto a sterile glass rod, wash with 70% ethanol, and air-dry briefly.
- Resuspend the DNA in TE buffer.

II. Partial Digestion of Genomic DNA and Size Selection

- Perform a series of pilot digestions with Sau3AI to determine the optimal enzyme concentration and incubation time to yield fragments predominantly in the 20-40 kb range.
- Scale up the digestion and run the digested DNA on a 0.8% agarose gel.
- Excise the gel slice corresponding to the 20-40 kb size range and purify the DNA using a gel extraction kit.

III. Ligation into Cosmid Vector and Packaging

- Ligate the size-selected genomic DNA fragments into the BamHI site of a suitable cosmid vector, such as pJTU2554.

- Use a commercial lambda phage packaging extract to package the recombinant cosmids.
- Transduce *E. coli* host cells (e.g., DH5α) with the packaged cosmids and select for antibiotic resistance conferred by the cosmid vector.

IV. Library Screening

- Plate the transduced *E. coli* on selective agar plates to generate a library of colonies.
- Screen the library by colony hybridization using a labeled DNA probe specific to a gene within the **Mildiomycin** BGC (e.g., a homolog of a known nucleoside antibiotic biosynthesis gene like blsM).
- Isolate plasmid DNA from positive clones and confirm the presence of the **Mildiomycin** BGC by restriction digestion and sequencing.

V. Heterologous Expression in *S. lividans* 1326

- Introduce the confirmed cosmid containing the **Mildiomycin** BGC into *S. lividans* 1326 via protoplast transformation or intergeneric conjugation from an *E. coli* donor strain.
- Select for exconjugants or transformants using appropriate antibiotics.
- Cultivate the recombinant *S. lividans* strain under suitable fermentation conditions.
- Analyze the culture supernatant for the production of **Mildiomycin** using HPLC-MS.

Protocol 2: Transformation-Associated Recombination (TAR) Cloning

This protocol provides a more targeted approach for capturing the **Mildiomycin** BGC.

I. Design and Construction of the TAR Vector

- Select a suitable TAR cloning vector that can shuttle between yeast, *E. coli*, and *Streptomyces* (e.g., pCAP01 or a derivative).

- Amplify two ~500 bp homology arms corresponding to the regions immediately upstream and downstream of the **Mildiomycin** BGC from *S. remofaciens* genomic DNA.
- Clone the two homology arms into the TAR vector, flanking a selectable marker for yeast (e.g., TRP1).
- Linearize the resulting TAR vector between the two homology arms using a unique restriction enzyme.

II. Yeast Spheroplast Transformation

- Prepare competent yeast spheroplasts from a suitable *Saccharomyces cerevisiae* strain (e.g., VL6-48).
- Co-transform the linearized TAR vector and high-molecular-weight genomic DNA from *S. remofaciens* into the yeast spheroplasts.
- Plate the transformation mixture on a selective medium lacking the nutrient corresponding to the selectable marker on the TAR vector (e.g., tryptophan-deficient medium for a TRP1 marker).

III. Identification of Positive Clones and Plasmid Rescue

- Isolate total DNA from yeast colonies that grow on the selective medium.
- Transform the isolated DNA into *E. coli* to rescue the circular plasmid containing the captured **Mildiomycin** BGC.
- Screen *E. coli* transformants by PCR using primers specific to the **Mildiomycin** BGC to identify positive clones.
- Confirm the integrity of the cloned BGC by restriction analysis and sequencing.

IV. Heterologous Expression

- Proceed with the heterologous expression in *S. lividans* 1326 as described in Protocol 1, Step V.

Protocol 3: CRISPR-Cas9 Assisted Targeting of Chromosome (CATCH)

This protocol offers a highly efficient *in vitro* method for direct BGC cloning.

I. Preparation of Genomic DNA Plugs

- Embed *S. remofaciens* cells in low-melting-point agarose to create plugs.
- Treat the plugs with lysozyme and Proteinase K to lyse the cells and release the genomic DNA *in situ*, minimizing shearing.

II. In Vitro Cas9 Digestion

- Design two single-guide RNAs (sgRNAs) that target the regions immediately flanking the **Mildiomycin** BGC.
- Incubate the genomic DNA plugs with purified Cas9 nuclease and the two sgRNAs to excise the BGC from the chromosome.

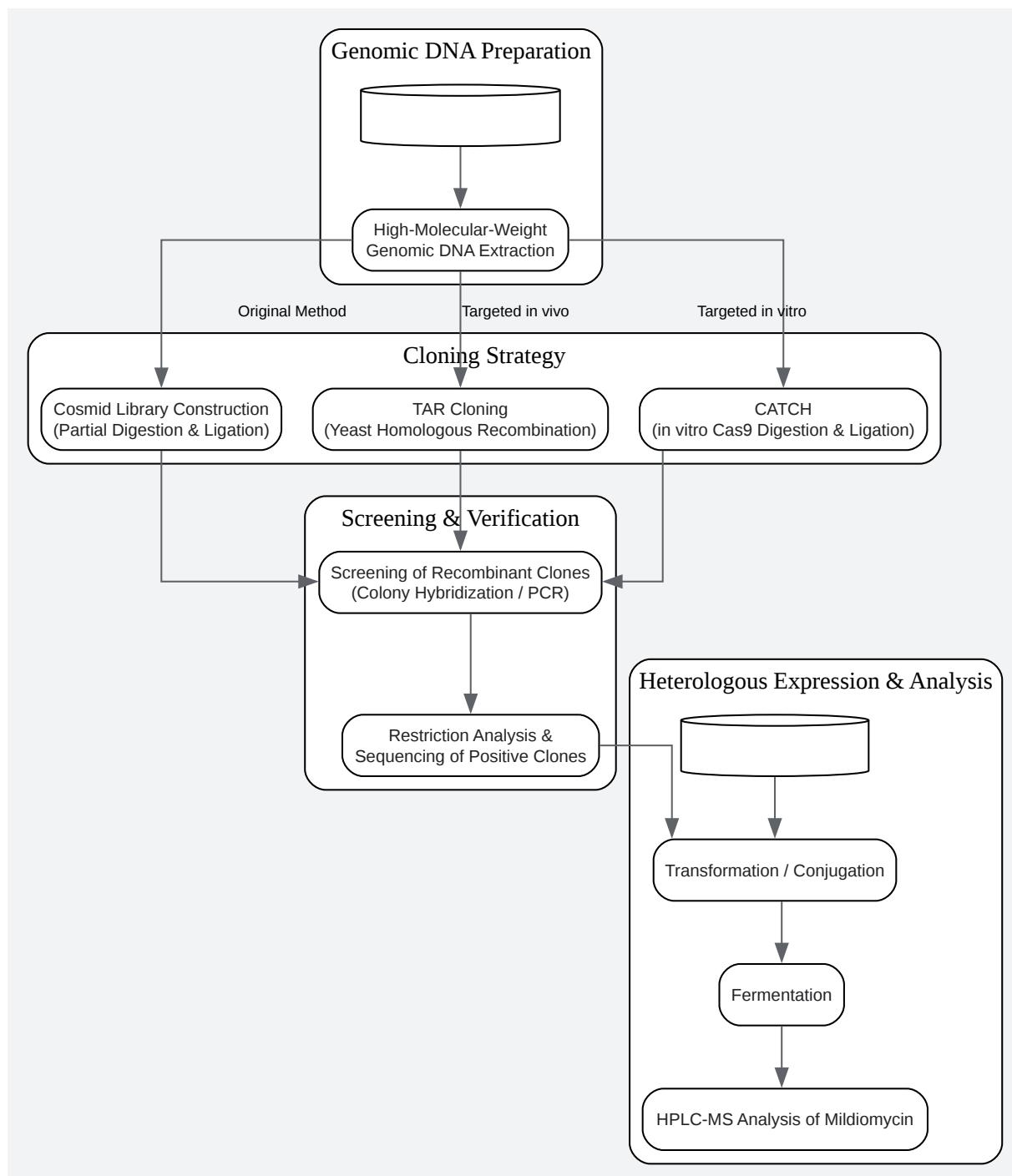
III. Ligation and Transformation

- Purify the excised **Mildiomycin** BGC from the agarose plug by PFGE or other suitable methods.
- Ligate the purified BGC into a linearized bacterial artificial chromosome (BAC) or other suitable high-capacity vector using Gibson assembly or standard ligation.
- Transform the ligation mixture into a suitable *E. coli* host.

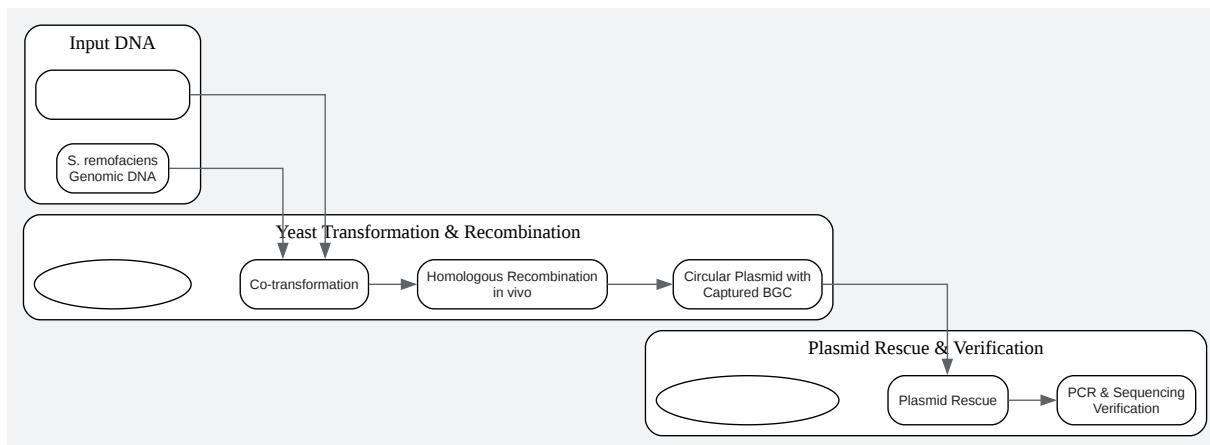
IV. Screening and Heterologous Expression

- Screen the *E. coli* transformants by PCR for the presence of the **Mildiomycin** BGC.
- Confirm the integrity of the cloned BGC.
- Introduce the BAC containing the **Mildiomycin** BGC into *S. lividans* 1326 for heterologous expression as described in Protocol 1, Step V.

Visualizations

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Caption: General workflow for cloning the **Mildiomycin** BGC.



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Caption: Logical flow of TAR cloning for the **Mildiomycin** BGC.

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